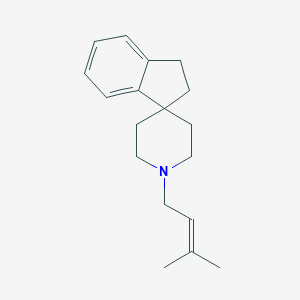

10H-吩噻嗪,2-氯-10-(2-丙烯基)-

描述

Synthesis Analysis

The synthesis of various phenothiazine derivatives has been explored in several studies. In one approach, 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides were synthesized starting from phenothiazine, which reacted with Cl(CH2)3Br to yield 10-(3-chloropropyl)-10H-phenothiazine. This intermediate then reacted with urea and various aromatic aldehydes to produce the final azetidine-1-carboxamide derivatives . Another study focused on the synthesis of electroactive hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals, which were prepared by reacting N-alkylated 3-bromo- and 3,7-dibromo-10H-phenothiazines with acrolein diethyl acetal under Pd catalysis . Additionally, a method for synthesizing 10-(3-chloro-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine was reported, with a yield of over 90%, using monochlorobenzene and phosphorus oxychloride . Lastly, a new synthesis route for 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives was described, involving the conversion of 2,10-diacetyl-3-hydroxyphenothiazine into benzoyloxy esters, followed by a Baker-Venkataraman transformation to yield the final pyranophenothiazines .

Molecular Structure Analysis

The molecular structure of 2-chloro-10-phenylphenothiazine was determined using X-ray crystallography. The central ring of the phenothiazine system adopts a boat conformation, and the folding angle between the benzo and chlorobenzo rings is approximately 153 degrees. The 10-phenyl substituent is positioned equatorially relative to the central ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phenothiazine derivatives are multi-step and involve various reagents and catalysts. For instance, the synthesis of azetidine-1-carboxamide derivatives includes the reaction of phenothiazine with an alkyl halide, followed by reactions with urea and aromatic aldehydes, and finally treatment with chloroacetyl chloride and triethylamine . The preparation of electroactive hydrazones involves palladium-catalyzed reactions of brominated phenothiazines with acrolein diethyl acetal, followed by condensation with hydrazines . The synthesis of 10-(3-chloro-1-azabicyclo[2,2,2]octylmethyl)-phenothiazine involves the use of monochlorobenzene and phosphorus oxychloride, with reaction conditions such as temperature and time being critical for achieving high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phenothiazine derivatives were characterized using various techniques. The structures of the azetidine-1-carboxamide derivatives were confirmed by IR, 1H- and 13C-NMR spectroscopy, FAB mass spectrometry, and chemical methods . The thermal, optical, electrochemical, and photophysical properties of the synthesized electroactive hydrazones were investigated, indicating their potential as effective hole transporting materials . The crystallographic analysis provided detailed insights into the molecular structure of 2-chloro-10-phenylphenothiazine, including its conformation and interplanar angles .

科学研究应用

抗病毒活性

吩噻嗪类,包括氯丙嗪和氟奋乃静等衍生物,已显示出作为抗病毒剂的潜力。它们通过在非毒性浓度下抑制病毒进入、复制和细胞融合,对 RNA 病毒具有广谱活性,表明对各种病毒具有治疗潜力 (Otręba, Kośmider, & Rzepecka-Stojko, 2020)。

抗癌活性

最近的研究突出了吩噻嗪衍生物的抗癌特性,表明它们具有抑制不同癌细胞系活性的能力。这种活性是通过对细胞周期、增殖和凋亡的影响来介导的。吩噻嗪与细胞通路的相互作用表明它们作为抗癌剂的潜力,为其在癌症治疗中的应用开辟了途径 (Otręba & Kośmider, 2020)。

抗菌和抗生素耐药性调节

吩噻嗪在对抗耐抗生素的结核分枝杆菌方面显示出希望。它们增强一线抗生素活性和作为结核病治疗辅助剂的潜力突出了它们在解决抗生素耐药性中的作用。这表明需要进一步研究以确定它们在临床环境中的疗效和安全性 (Amaral, Kristiansen, Viveiros, & Atouguia, 2001)。

合成衍生物和生物活性

对吩噻嗪衍生物的研究已经确定了具有显着的抗菌、抗真菌、抗癌、抗病毒、抗炎和抗疟疾特性的化合物。这些发现强调了吩噻嗪作为药效团的多功能性,以及它们在开发具有理想生物活性的新治疗剂方面的潜力 (Pluta, Morak-Młodawska, & Jeleń, 2011)。

属性

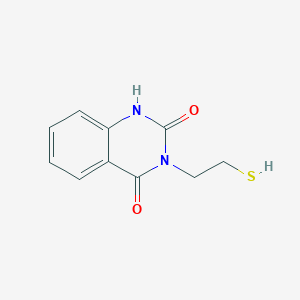

IUPAC Name |

2-chloro-10-prop-2-enylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNS/c1-2-9-17-12-5-3-4-6-14(12)18-15-8-7-11(16)10-13(15)17/h2-8,10H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAQQRWJGDEVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359162 | |

| Record name | 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |

CAS RN |

63615-79-2 | |

| Record name | 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063615792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW84WZ5H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)

![2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone](/img/structure/B142022.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)